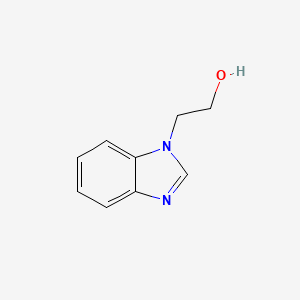

1-(2-Hydroxyethyl)benzimidazole

概要

説明

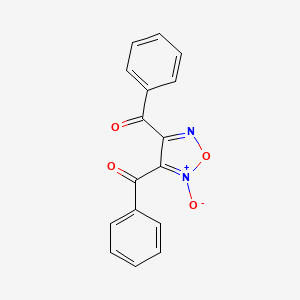

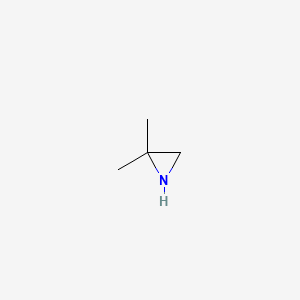

1-(2-Hydroxyethyl)benzimidazole is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities, including antihistaminic, antibacterial, and antiproliferative properties. The structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring, and the substitution at the 1-position with a 2-hydroxyethyl group can significantly influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic activity were prepared using a series of reactions that highlighted the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position for potent activity . Similarly, 1-hydroxymethylbenzimidazole was synthesized by reacting benzimidazole with formaldehyde, followed by arylsulfonylation, which resulted in an unexpected deformylation . These methods demonstrate the reactivity of the benzimidazole core and the potential for diverse substitutions to create compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic and computational techniques. For example, 2-chloromethyl-1H-benzimidazole hydrochloride was characterized by X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, revealing its crystalline structure and intermolecular hydrogen bonding . Density functional theory (DFT) calculations have been employed to understand the molecular structure and electronic properties of benzimidazole derivatives, which can be correlated with their biological activities .

Chemical Reactions Analysis

Benzimidazole derivatives undergo a variety of chemical reactions that can modify their structure and enhance their biological properties. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole involved hydroxymethylation, cyclization, chloromethylation, and Gabriel reaction, leading to a compound with high fluorescence quantum yield and large Stokes shift . The reactivity of the benzimidazole core allows for the introduction of different functional groups, which can be strategically used to synthesize compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyethyl groups can affect the compound's solubility, stability, and reactivity. The absorption spectra of benzimidazole derivatives can show bathochromic shifts depending on the pH and the nature of the substituents, indicating their dipolar nature . The antimicrobial activity of benzimidazole derivatives has been linked to their planarity, symmetry, and the presence of nucleophilic groups, which are advantageous for high activity . Additionally, the antiproliferative activity of certain benzimidazole derivatives against cancer cell lines has been observed, suggesting their potential as therapeutic agents .

科学的研究の応用

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The synthesis of benzimidazole derivatives has attracted much attention from chemists .

In the field of agriculture, benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Benzimidazole and its derivatives, including “1-(2-Hydroxyethyl)benzimidazole”, have a wide range of applications in various fields . Here are some additional applications:

- Materials Chemistry : Benzimidazole derivatives are used in the development of various materials due to their unique chemical properties .

- Electronics : In the field of electronics, benzimidazole derivatives are used in the manufacture of certain types of electronic devices .

- Technology : Benzimidazole derivatives are used in various technological applications, including the development of new technologies .

- Dyes and Pigments : Benzimidazole derivatives are used in the production of various dyes and pigments .

- Agriculture : As mentioned earlier, benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Benzimidazole and its derivatives, including “1-(2-Hydroxyethyl)benzimidazole”, have a wide range of applications in various fields . Here are some additional applications:

- Pharmaceuticals : Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

- Organic Synthesis : The synthesis of benzimidazole derivatives has attracted much attention from chemists . Numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .

- Catalysis : Some 2-aminobenzimidazoles proved useful for acid/base catalysis .

- Antifilarial Activity : Certain carbamate derivatives of 2-aminobenzimidazoles have been synthesized for their significant antifilarial activity in vivo .

- Therapeutic Agents : Optimization of benzimidazole-based structures has resulted in marketed drugs, e.g. omeprazole and pimobendan which are used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure respectively .

Safety And Hazards

将来の方向性

Benzimidazoles, including 1-(2-Hydroxyethyl)benzimidazole, continue to attract biomedical research attention due to their wide range of pharmacological properties . Future research may focus on developing new synthetic methods for benzimidazole derivatives and exploring their potential applications in various therapeutic areas .

特性

IUPAC Name |

2-(benzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRLXHBFATVHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281210 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)benzimidazole | |

CAS RN |

6340-03-0 | |

| Record name | 1-(2-Hydroxyethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzimidazoleethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)